molecular formula C16H14FNS B2939318 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole CAS No. 536702-21-3

3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole

Cat. No.: B2939318
CAS No.: 536702-21-3
M. Wt: 271.35
InChI Key: KJYMDWVIBSBPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a methyl-substituted indole ring.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole, possess various biological activities. They have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with a variety of enzymes, proteins, and other biomolecules, and the nature of these interactions is often determined by the specific functional groups present on the indole ring .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can depend on the structure of the compound and the biological context in which it is acting.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . This can also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. For example, 4-fluorobenzyl chloride can react with a thiol derivative of the indole under basic conditions to form the desired thioether linkage.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the indole ring or the sulfanyl group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-1,2-thiazole-4-carbonitrile
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl] ethanone

Uniqueness

3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole is unique due to its specific combination of a fluorophenyl group, a sulfanyl linkage, and a methyl-substituted indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNS/c1-11-16(14-4-2-3-5-15(14)18-11)19-10-12-6-8-13(17)9-7-12/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYMDWVIBSBPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.